molecular formula C9H11NO B1334839 3-methyl-6,7-dihydro-1H-indol-4(5H)-one CAS No. 6577-95-3

3-methyl-6,7-dihydro-1H-indol-4(5H)-one

Cat. No.: B1334839
CAS No.: 6577-95-3
M. Wt: 149.19 g/mol
InChI Key: SNHVQHNXQVXZOU-UHFFFAOYSA-N
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Description

3-methyl-6,7-dihydro-1H-indol-4(5H)-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

  • Efficient synthesis methods for functionalized dihydro-1H-indol-4(5H)-ones, including 3-methyl-6,7-dihydro-1H-indol-4(5H)-one, have been developed using catalyst-free, three-component reactions. These methods offer excellent yields under mild conditions and follow the group-assisted-purification (GAP) chemistry process, eliminating the need for traditional purification steps (Wang & Shi, 2013).

Development of Derivatives

  • Derivatives of this compound, such as 7-hydroxy-2-aryl-6,7-dihydro-indol-4(5H)-ones and 3,7′-bis-indoles, have been synthesized using domino reactions of arylglyoxals with enamines. These methods are catalyst-free and provide a practical approach to constructing a variety of derivatives from easily obtained starting materials (Lu et al., 2015).

Antitumor Activity

  • A class of compounds including 4-methyl-6,7-dihydro-1H-indol-4(5H)-one derivatives has shown promising antitumor activity. These compounds have been tested both in vitro and in vivo on various experimental tumor models, indicating their potential as antineoplastic agents (Nguyen et al., 1990).

Application in Organic Synthesis

  • Methyl 3-amino-1H-indole-2-carboxylates have been used to synthesize 5H-pyrimido[5,4-b]indole derivatives, a process involving reactions with aryl isocyanates and isothiocyanates. This showcases the use of indole derivatives in complex organic synthesis processes (Shestakov et al., 2009).

Medicinal Chemistry and Antibacterial Properties

  • Compounds carrying the indole moiety, such as this compound, are known for their antibacterial and antifungal activities. They are used in medicinal chemistry and have been the focus of various synthetic methods due to their importance in drug development (Wang et al., 2019).

Properties

IUPAC Name

3-methyl-1,5,6,7-tetrahydroindol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-5-10-7-3-2-4-8(11)9(6)7/h5,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHVQHNXQVXZOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402319
Record name 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6577-95-3
Record name 3-methyl-6,7-dihydro-1H-indol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The subtitle compound was prepared according to the literature procedure (Hauptmann, S. et al., Z. Chem., 1966, 3, 107. Ravina, E. et al., Bio. Med. Chem. Lett., 1995, 5, 579.). A mixture of anti-pyruvic aldehyde 1-oxime (1.3 g, 15 mmol), 1,3-cyclohexanedione (1.7 g, 15 mmol), glacial acetic acid (12 mL) and water (3.0 mL) was stirred vigorously at room temperature. Zinc dust (3 g) was added slowly keeping the temperature below 60° C. After addition, this resulting brown solution was heated under reflux temperature for 2 hours. After cooling, the reaction mixture was basified by an addition of 1 M aqueous KOH. The whole was extracted with CH2Cl2 (50 mL×3), and the combined organic layers were dried over MgSO4, and concentrated in vaciio. The residue was purified by flash chromatography eluting with hexane-ethyl acetate (3:1→EtOAc only) to afford the subtitle compound (1.0 g, 46% yield) of as a yellow solid.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
46%

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